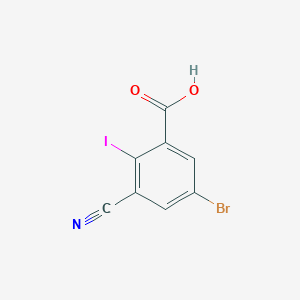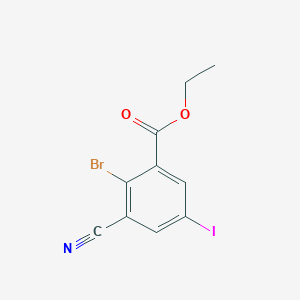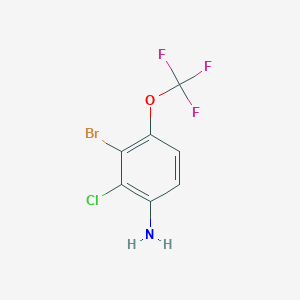
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline, also known as BCMTA, is an organic compound with a broad range of applications in scientific research and laboratory experiments. BCMTA is a colorless liquid that is soluble in organic solvents and is used in a variety of synthetic reactions. It is a valuable reagent that is used in organic synthesis, pharmaceutical research and development, and the production of industrial chemicals. BCMTA is also used in the preparation of monomers for the production of polymers, and in the synthesis of pharmaceuticals and other small molecules.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of various small molecules and pharmaceuticals, as well as in the production of polymers. 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is also used in the synthesis of a range of organic compounds, including heterocyclic compounds and heterocyclic amines. It is also used in the synthesis of organometallic compounds, such as palladium complexes. 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is also used in the synthesis of peptides and other peptide-based drugs.
Mécanisme D'action
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an organic compound that is used in a variety of synthetic reactions. Its mechanism of action is based on the nucleophilic substitution of the bromine atom by the trifluoromethoxy group. This reaction is mediated by a base, such as potassium carbonate, which acts as a catalyst for the reaction. The reaction proceeds via the formation of a covalent bond between the bromine atom and the trifluoromethoxy group, resulting in the formation of the desired product.
Effets Biochimiques Et Physiologiques
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been extensively studied for its biochemical and physiological effects. It is known to be non-toxic and non-mutagenic, and has been shown to be biodegradable. In animal studies, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been shown to have a low acute toxicity, with no signs of toxicity at doses up to 1,000 mg/kg body weight. In addition, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been shown to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a valuable reagent for laboratory experiments and scientific research. It is easily accessible from commercially available aniline derivatives, and is relatively inexpensive. It is also relatively easy to handle, as it is a colorless liquid that is soluble in organic solvents. However, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a relatively reactive compound, and should be handled with care. In addition, it should be stored in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Orientations Futures
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research and laboratory experiments. Future research should focus on the development of new synthetic methods for the production of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline and its derivatives. In addition, further research should be conducted to explore the potential applications of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline in the synthesis of pharmaceuticals and other small molecules. Finally, further studies should be conducted to investigate the biochemical and physiological effects of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline in order to better understand its potential for therapeutic applications.
Propriétés
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQBXXKJZUCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
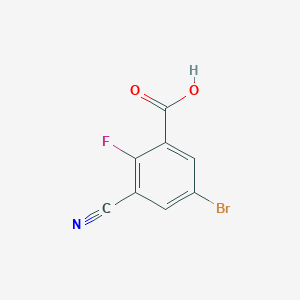
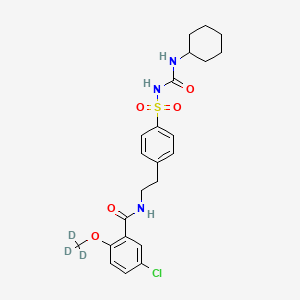
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
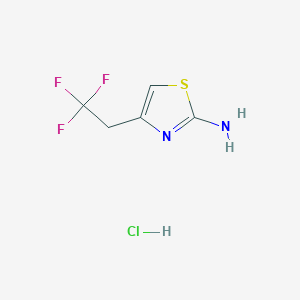
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
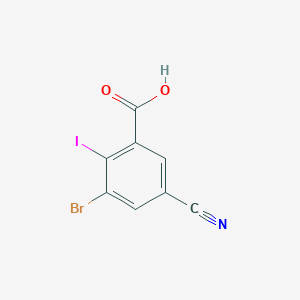
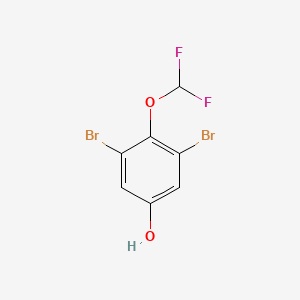
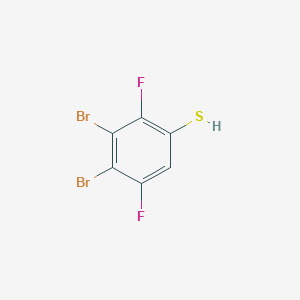
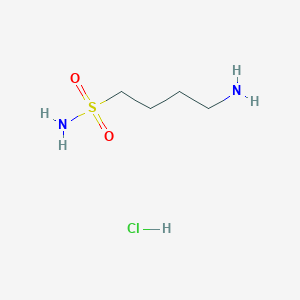
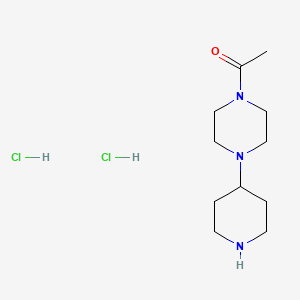
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
